2,3-Dibromo-5-fluorocinnamic acid
Description
2,3-Dibromo-5-fluorocinnamic acid is a halogenated cinnamic acid derivative characterized by a phenylpropenoic acid backbone substituted with bromine atoms at positions 2 and 3 and a fluorine atom at position 4. Cinnamic acid derivatives are widely studied for their biological activities, including anti-inflammatory and antimicrobial properties.
Properties
Molecular Formula |
C9H5Br2FO2 |
|---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(2,3-dibromo-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-7-4-6(12)3-5(9(7)11)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
SPTWHRXPXIDIEE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)Br)Br)F |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Br)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the bromination of cinnamic acid using bromine in the presence of a solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo derivative . Fluorination can be achieved using reagents such as Selectfluor under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to handle bromine and fluorine reagents safely.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-fluorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in dichloromethane.
Fluorination: Selectfluor or similar fluorinating agents.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed
The major products formed from these reactions include substituted cinnamic acid derivatives, which can be further functionalized for various applications.
Scientific Research Applications
2,3-Dibromo-5-fluorocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-fluorocinnamic acid involves its interaction with molecular targets through its electrophilic bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes data for halogenated aromatic compounds, which share partial structural similarities with 2,3-Dibromo-5-fluorocinnamic acid. Below is a comparative analysis based on substituent patterns, molecular weights, and physical properties:
Table 1: Comparative Properties of Halogenated Aromatic Compounds
Notes:
- Substituent Effects :
- Bromine and fluorine atoms in this compound increase molecular weight and polarity compared to a-Bromo-3,5-difluorotoluene (MW 207.02). The carboxylic acid group further enhances hydrophilicity and hydrogen-bonding capacity, unlike the methyl or methoxy groups in the compared compounds .
- Halogen positioning (e.g., meta vs. para) impacts steric hindrance and electronic effects. For example, iodine in 2,6-Difluoro-4-iodoanisole may confer distinct reactivity in electrophilic substitution compared to bromine .
- Physical Properties: The boiling point of a-Bromo-3,5-difluorotoluene (65°C) is relatively low due to its nonpolar methyl group, whereas this compound likely has a higher boiling point owing to hydrogen bonding from the carboxylic acid group.
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